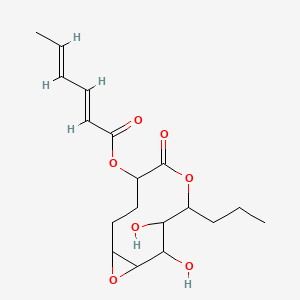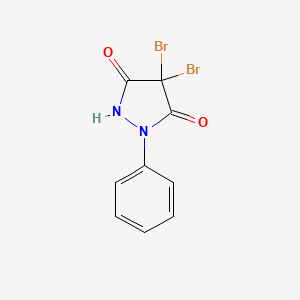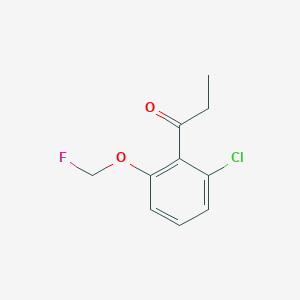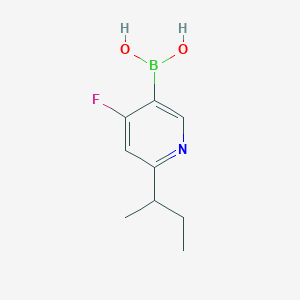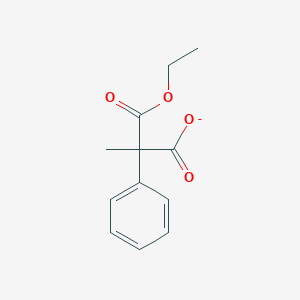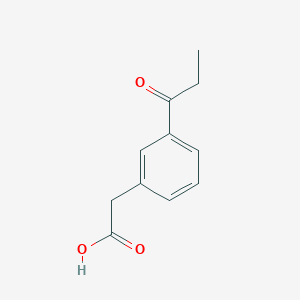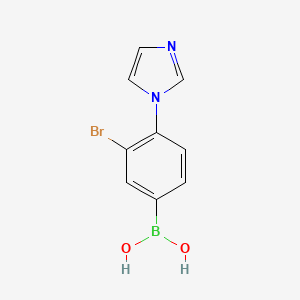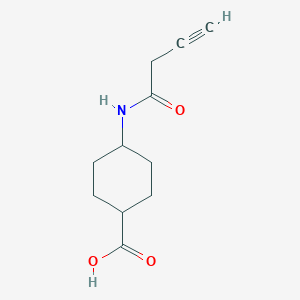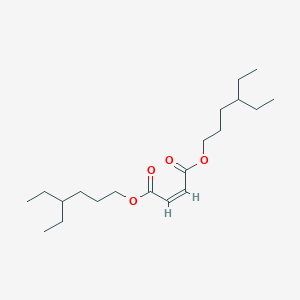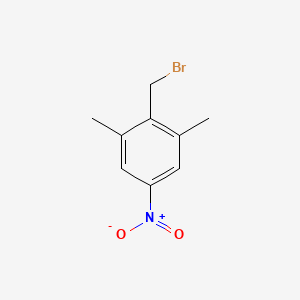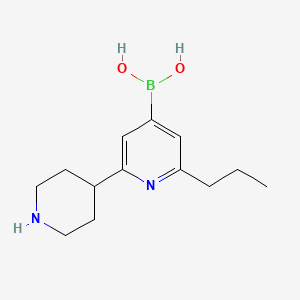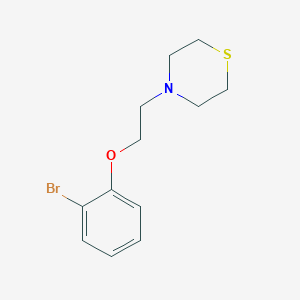
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is an organic compound with the molecular formula C12H16BrNOS It is a thiomorpholine derivative, characterized by the presence of a bromophenoxy group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with thiomorpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromophenoxy group can be reduced to form phenoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(4-Bromophenoxy)ethyl)thiomorpholine: Similar structure but with a different position of the bromine atom.
4-(2-(2-Chlorophenoxy)ethyl)thiomorpholine: Chlorine atom instead of bromine.
4-(2-(2-Fluorophenoxy)ethyl)thiomorpholine: Fluorine atom instead of bromine.
Uniqueness
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiomorpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16BrNOS |
|---|---|
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
4-[2-(2-bromophenoxy)ethyl]thiomorpholine |
InChI |
InChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)15-8-5-14-6-9-16-10-7-14/h1-4H,5-10H2 |
Clave InChI |
VHAHJBYXFOTKEX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CCOC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

